2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid
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Overview
Description
2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid is a chemical compound that belongs to the class of pyrazolo[1,5-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid typically involves the reaction of 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine with a suitable propanoic acid derivative. One common method involves the use of ethyl 2-bromoacetate as a starting material, which undergoes nucleophilic substitution with 7-chloro-2-methylpyrazolo[1,5-a]pyrimidine in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed to yield the desired propanoic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
- 7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-amine
- methyl 2-(7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)acetate
- 5-(chloromethyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-ol
Uniqueness
2-(7-Chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid is unique due to its specific structural features, such as the presence of a propanoic acid moiety and a chloro substituent. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H10ClN3O2 |
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Molecular Weight |
239.66 g/mol |
IUPAC Name |
2-(7-chloro-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)propanoic acid |
InChI |
InChI=1S/C10H10ClN3O2/c1-5-3-9-12-7(6(2)10(15)16)4-8(11)14(9)13-5/h3-4,6H,1-2H3,(H,15,16) |
InChI Key |
SPWNMDVGLCVNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C(C)C(=O)O |
Origin of Product |
United States |
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